molecular formula C10H12BrN B1406079 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole CAS No. 1368153-67-6

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole

Cat. No. B1406079
CAS RN: 1368153-67-6
M. Wt: 226.11 g/mol
InChI Key: RAFFCJWZLQPFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is a chemical compound with the molecular formula C10H12BrN . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole involves a reaction mixture that is cooled, concentrated, and the crude residue is purified by column chromatography . The yield of this reaction is 87% .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is represented by the formula C10H12BrN. The molecular weight of this compound is 226.11 g/mol.


Physical And Chemical Properties Analysis

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole has a molecular weight of 226.11 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the available literature.

Scientific Research Applications

Mass Spectral Analysis

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole: is utilized in mass spectral analysis to confirm its molecular weight and infer potential fragmentation patterns. This provides invaluable structural insights, which are essential in the identification and characterization of new compounds .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules. For instance, it can be used to prepare phenyl (3-bromo-5-iodo)benzoate, a compound with potential therapeutic applications .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is a starting reagent for the large-scale synthesis of thromboxane receptor antagonists. These are crucial in the treatment of cardiovascular diseases .

Regioselective Heck Cross-Coupling Reaction

The compound is involved in regioselective Heck cross-coupling reactions, a method used to form carbon-carbon bonds in organic synthesis. This is particularly useful in the pharmaceutical industry for constructing complex molecules .

Structural Studies

Due to its unique bromine and nitrogen functional groups, 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole is an excellent candidate for X-ray crystallography and NMR studies to determine the three-dimensional structures of molecular complexes .

Material Science

In material science, this compound can be used to develop new polymers with enhanced properties, such as increased thermal stability or electrical conductivity .

Analytical Chemistry

It also finds application in analytical chemistry, where it can be used as a standard or reference compound in chromatography to help identify and quantify other substances .

Chemical Education

Lastly, 5-Bromo-3,3-dimethyl-1,2-dihydroisoindole can be used in chemical education to demonstrate various synthetic techniques and analytical methods to students, fostering a practical understanding of organic chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-10(2)9-5-8(11)4-3-7(9)6-12-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFCJWZLQPFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,3-dimethyl-1,2-dihydroisoindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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